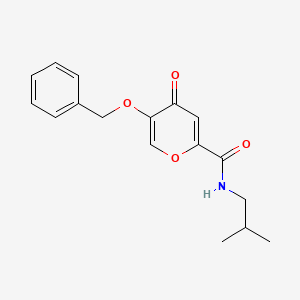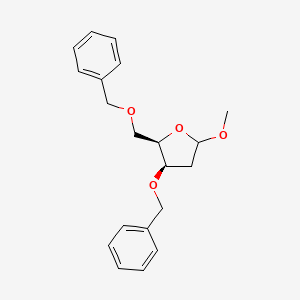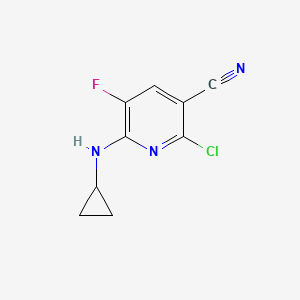
2-Chloro-6-(cyclopropylamino)-5-fluoronicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(cyclopropylamino)-5-fluoronicotinonitrile is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro group, a cyclopropylamino group, and a fluorine atom attached to a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(cyclopropylamino)-5-fluoronicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-5-fluoronicotinonitrile with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(cyclopropylamino)-5-fluoronicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization: The presence of multiple functional groups allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like DMF or THF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a new amine derivative, while oxidation may produce a corresponding nitro or carbonyl compound.
Applications De Recherche Scientifique
2-Chloro-6-(cyclopropylamino)-5-fluoronicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(cyclopropylamino)-5-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-cyclopropylaminopyrazine: Similar structure but with a pyrazine core instead of a nicotinonitrile core.
2-Chloro-6-methyl-aniline: Contains a methyl group instead of a cyclopropylamino group.
2-Amino-6-chloropyrazine: Lacks the fluorine atom and has an amino group instead of a cyclopropylamino group.
Uniqueness
2-Chloro-6-(cyclopropylamino)-5-fluoronicotinonitrile is unique due to the combination of its chloro, cyclopropylamino, and fluorine substituents on the nicotinonitrile core This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C9H7ClFN3 |
|---|---|
Poids moléculaire |
211.62 g/mol |
Nom IUPAC |
2-chloro-6-(cyclopropylamino)-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7ClFN3/c10-8-5(4-12)3-7(11)9(14-8)13-6-1-2-6/h3,6H,1-2H2,(H,13,14) |
Clé InChI |
FQFCHODYCLHYKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(C=C(C(=N2)Cl)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880563.png)
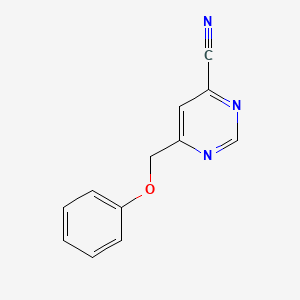

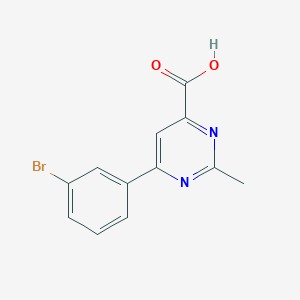
![3-{[3-(1H-benzimidazol-2-yl)propyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B14880578.png)
![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)
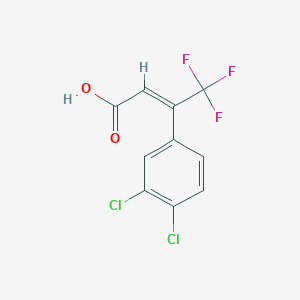
![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)
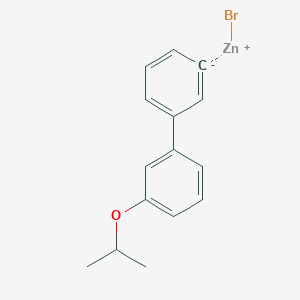

![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14880629.png)
